1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine typically involves the formation of the imidazole and pyrazole rings followed by their subsequent coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones. The final coupling step involves the reaction of the imidazole and pyrazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole: Shares the imidazole ring but lacks the pyrazole moiety.
3-methyl-1H-pyrazole: Contains the pyrazole ring but lacks the imidazole moiety.
2-methyl-1H-imidazole: Another imidazole derivative with different substitution patterns.
Uniqueness
1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine is unique due to the presence of both imidazole and pyrazole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to compounds with only one of these rings.
Properties
IUPAC Name |
2-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7-11-3-4-14(7)6-8-5-9(10)13(2)12-8/h3-5H,6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQAMPWZXZTLJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=NN(C(=C2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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